molecular formula C17H25BrN2O2 B3027402 tert-Butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate CAS No. 1286266-09-8

tert-Butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate

Cat. No.: B3027402
CAS No.: 1286266-09-8
M. Wt: 369.3
InChI Key: DROWWMOQDRCQGK-UHFFFAOYSA-N
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Description

tert-Butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate: is an organic compound that features a piperidine ring substituted with a tert-butyl carbamate group and a 4-bromobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with piperidine, which is then protected with a tert-butyl carbamate group.

    Bromobenzylation: The protected piperidine is then subjected to bromobenzylation using 4-bromobenzyl bromide under basic conditions.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the 4-bromobenzyl group can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as azides or nitriles can be formed.

    Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.

    Reduction Products: Reduction can yield amines or alcohols.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

  • Employed in the development of bioactive molecules, such as enzyme inhibitors and receptor antagonists.

Medicine:

  • Serves as a precursor in the synthesis of drugs targeting various diseases, including HIV and cancer.

Industry:

  • Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound primarily targets Gram-positive bacteria, including drug-resistant strains such as Staphylococcus aureus and Enterococcus faecium.
  • It induces depolarization of the bacterial cytoplasmic membrane, leading to dissipation of the membrane potential, which is its mechanism of antibacterial action.

Comparison with Similar Compounds

  • tert-Butyl piperidin-4-ylcarbamate
  • tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate

Uniqueness:

  • The presence of both the tert-butyl carbamate group and the 4-bromobenzyl group in tert-Butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate provides unique reactivity patterns and potential applications in various fields .

Properties

IUPAC Name

tert-butyl N-[1-[(4-bromophenyl)methyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)19-15-8-10-20(11-9-15)12-13-4-6-14(18)7-5-13/h4-7,15H,8-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROWWMOQDRCQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901128692
Record name Carbamic acid, N-[1-[(4-bromophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901128692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286266-09-8
Record name Carbamic acid, N-[1-[(4-bromophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286266-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-[(4-bromophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901128692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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